Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
Brand Name: Vulcanchem
CAS No.: 15499-07-7
VCID: VC21045013
InChI: InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17)
SMILES: CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-

CAS No.: 15499-07-7

Cat. No.: VC21045013

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- - 15499-07-7

Specification

CAS No. 15499-07-7
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide
Standard InChI InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17)
Standard InChI Key JSLJNUDVJHUZPB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C
Canonical SMILES CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator